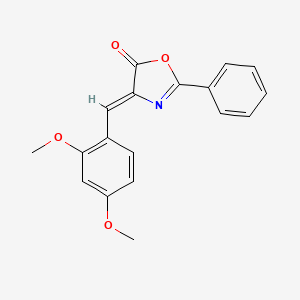

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC13288742

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO4 |

|---|---|

| Molecular Weight | 309.3 g/mol |

| IUPAC Name | (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10- |

| Standard InChI Key | XYASTVNLIUEYBR-GDNBJRDFSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC |

| SMILES | COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |

Introduction

(4Z)-4-(2,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, a phenyl group, and an oxazolone ring.

Synthesis Methods

The synthesis of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Biological Activities

Oxazolone derivatives, including (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, are investigated for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity.

Research Applications

-

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

-

Biology: Investigated for its potential biological activities.

-

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

-

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume